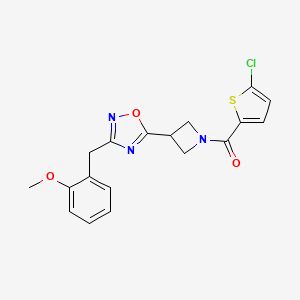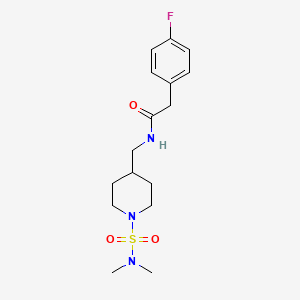
N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N,N’-bis(4-fluorophenyl)pteridine-2,4-diamine” is intricate, contributing to its high complexity and versatility. More detailed structural analysis would require advanced techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N,N’-bis(4-fluorophenyl)pteridine-2,4-diamine” can be quite complex. For example, the related compound 2,4-diaminopteridine has a density of 1.6±0.1 g/cm³, a boiling point of 507.4±60.0 °C at 760 mmHg, and a flash point of 293.2±20.1 °C .Wissenschaftliche Forschungsanwendungen
DNA Binding and Fluorescence Enhancement
N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine analogs have been explored for their ability to bind selectively to the minor groove of specific A/T DNA sites, displaying significant fluorescence enhancement upon binding. This property makes them promising candidates for DNA recognition and diagnostic purposes. For instance, N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine (BAPPA, R = H) is a fluorogenic derivative showing a substantial increase in emission fluorescence when bound to A/T DNA sites, demonstrating the compound's potential for DNA interaction studies and fluorescent tagging (O. Vázquez et al., 2010).
Electrochromic and Electrofluorescent Properties
Compounds structurally similar to N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine have been utilized in the development of electroactive materials. For instance, polyamides with bis(diphenylamino)-fluorene units acting as electroactive fluorophores exhibited excellent solubility, outstanding thermal stability, and reversible multicolor electrochromic characteristics, indicating their application in smart windows and electronic display technologies (Ningwei Sun et al., 2016).
Antitumor Activity
Research has investigated platinum(II) complexes with ligands similar to N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine for their cytotoxicity against human cancer cells. These complexes showed potent activity, outperforming cisplatin in some cases, and suggested a novel mechanism of action distinct from cisplatin, highlighting their potential in chemotherapy (A. Krause‐Heuer et al., 2009).
Material Science Applications
Compounds with structural features of N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine have been applied in material science for the development of polymers with special properties. For example, polyimides designed with similar structural motifs have shown low dielectric constants, excellent thermal stability, and reduced water absorption, making them suitable for electronic applications (R. Vora et al., 2001).
Optoelectronic Devices
Derivatives structurally related to N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine have been explored for their utility in optoelectronic devices. For instance, materials incorporating bis(triarylamine) units have demonstrated ambipolar electrochromic behavior and high contrast ratios, suitable for applications in electrochromic devices and organic light-emitting diodes (Hui-min Wang & S. Hsiao, 2014).
Eigenschaften
IUPAC Name |
2-N,4-N-bis(4-fluorophenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6/c19-11-1-5-13(6-2-11)23-17-15-16(22-10-9-21-15)25-18(26-17)24-14-7-3-12(20)4-8-14/h1-10H,(H2,22,23,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFVXAJKKBHDFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2416806.png)
![N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2416807.png)

![3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2416811.png)

![7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2416816.png)

![N-[(2,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2416818.png)

![8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2416820.png)

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416823.png)

